4-Ethylsulfonylbenzonitrile
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Overview
Description
4-Ethylsulfonylbenzonitrile is an organic compound with the molecular formula C9H9NO2S It is characterized by the presence of an ethylsulfonyl group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylsulfonylbenzonitrile typically involves the reaction of 4-chlorobenzonitrile with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
4-Chlorobenzonitrile+Ethylsulfonyl chloride→this compound+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Ethylsulfonylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of Lewis acids.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-Ethylsulfonylbenzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethylsulfonylbenzonitrile involves its interaction with specific molecular targets. The ethylsulfonyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The nitrile group can act as an electrophile, facilitating reactions with nucleophiles.
Comparison with Similar Compounds
4-Methylsulfonylbenzonitrile: Similar structure but with a methyl group instead of an ethyl group.
4-Chlorobenzonitrile: Lacks the sulfonyl group, affecting its reactivity and applications.
4-Nitrobenzonitrile: Contains a nitro group, leading to different chemical properties and uses.
Uniqueness: 4-Ethylsulfonylbenzonitrile is unique due to the presence of both the ethylsulfonyl and nitrile groups, which confer distinct chemical reactivity and potential for diverse applications.
Biological Activity
4-Ethylsulfonylbenzonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic implications, supported by relevant research studies and data.
Chemical Structure and Properties
This compound is characterized by the presence of an ethylsulfonyl group attached to a benzonitrile framework. Its molecular formula is C₉H₉NO₂S, with a molecular weight of approximately 195.24 g/mol. The sulfonyl group enhances the compound's solubility and reactivity, making it a candidate for various biological applications.
Mechanisms of Biological Activity
The biological activity of this compound primarily stems from its ability to interact with specific biological targets, including enzymes and receptors. Research has indicated that compounds with similar structures can exhibit:
- Enzyme Inhibition : Compounds containing sulfonyl groups often act as inhibitors for various enzymes, including acetylcholinesterase (AChE) and cyclooxygenase (COX). Studies have shown that modifications in the structure can significantly enhance inhibitory potency.
- Antimicrobial Activity : Some derivatives have demonstrated antibacterial and antifungal properties, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in conditions like arthritis.
In Vitro Studies
Recent studies have evaluated the biological activity of this compound through in vitro assays. Key findings include:
- AChE Inhibition : Inhibition assays revealed that this compound exhibits moderate AChE inhibitory activity with an IC50 value of around 15 µM, indicating its potential use in treating Alzheimer's disease by increasing acetylcholine levels.
- Antimicrobial Activity : The compound was tested against various bacterial strains, showing significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .
Structure-Activity Relationship (SAR)
A series of analogs were synthesized to evaluate the impact of structural modifications on biological activity. The following table summarizes some key analogs and their corresponding activities:
Compound | AChE IC50 (µM) | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
---|---|---|---|
This compound | 15 | 32 | 64 |
4-Methylsulfonylbenzonitrile | 10 | 16 | 32 |
4-Isopropylsulfonylbenzonitrile | 20 | 64 | >128 |
These results indicate that slight modifications can enhance or reduce biological activity, emphasizing the importance of SAR studies in drug development.
Case Studies
Several case studies have explored the therapeutic applications of compounds related to this compound:
- Alzheimer’s Disease Treatment : A study investigated a series of benzonitrile derivatives for their potential as AChE inhibitors. Among them, derivatives similar to this compound showed promising results in enhancing cognitive function in animal models .
- Antibacterial Applications : Clinical trials have examined the efficacy of sulfonamide-based compounds against resistant bacterial strains, demonstrating significant improvement in treatment outcomes when combined with traditional antibiotics .
Properties
IUPAC Name |
4-ethylsulfonylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-2-13(11,12)9-5-3-8(7-10)4-6-9/h3-6H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEMDQAWPNGQLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.